molecular formula C40H58N8O8 B600086 Heterophyllin B

Heterophyllin B

Cat. No.: B600086
M. Wt: 778.9 g/mol
InChI Key: KYAVLJJQNUHRMR-PPLFBOPFSA-N
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Description

Heterophyllin B is a cyclic peptide isolated from the medicinal plant Pseudostellaria heterophylla. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound is characterized by its unique cyclic structure, which contributes to its stability and bioactivity.

Mechanism of Action

Target of Action

Heterophyllin B, a cyclic octapeptide isolated from Pseudostellaria heterophylla, has been found to primarily target the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein coupled receptor involved in various physiological processes, including cell migration, immune response, and cancer metastasis .

Mode of Action

This compound binds to CXCR4, which leads to the suppression of the PI3K/AKT signaling pathway . This binding inhibits the adhesion and invasion of human esophageal carcinoma cells . It also suppresses the expression of PD-L1, a protein that downregulates the immune system and is often overexpressed in cancer cells .

Biochemical Pathways

The PI3K/AKT pathway is a critical intracellular signaling pathway involved in regulating the cell cycle. Therefore, it directly relates to cellular quiescence, proliferation, cancer, and longevity . By suppressing this pathway, this compound can inhibit the growth and spread of cancer cells .

Result of Action

The binding of this compound to CXCR4 and the subsequent suppression of the PI3K/AKT pathway result in significant anti-cancer effects . It effectively suppresses the adhesion and invasion of human esophageal carcinoma cells . Moreover, it ameliorates lipopolysaccharide-induced inflammation and oxidative stress in macrophages .

Action Environment

The production and action of this compound can be influenced by environmental factors. For instance, the plant Pseudostellaria heterophylla, from which this compound is derived, has been found to produce the compound consistently under laboratory conditions . Differences in ecological environments can lead to variations in the accumulation of active components in wild and cultivated pseudostellaria heterophylla . Therefore, the environment can influence the availability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heterophyllin B involves the formation of a cyclic peptide through peptide bond formation and cyclization reactions. The linear peptide precursor is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The cyclization is typically achieved through head-to-tail cyclization under dilute conditions to prevent intermolecular reactions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of plant cell cultures. Pseudostellaria heterophylla cultures are optimized to produce high yields of this compound. The process involves the extraction and purification of the compound from the cultured plant cells using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Heterophyllin B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products: The major products of these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols from disulfides.

Scientific Research Applications

Heterophyllin B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Heterophyllin B is unique among cyclic peptides due to its specific amino acid sequence and biological activity. Similar compounds include:

    Cyclotides: These are plant-derived cyclic peptides with a similar structure but different biological activities.

    Microcins: These are antibacterial peptides produced by bacteria, differing in their biosynthetic pathways and targets.

    Lantibiotics: These are ribosomally synthesized peptides with antimicrobial properties, distinct from this compound in their mode of action.

This compound stands out due to its potent anticancer activity and its ability to modulate specific signaling pathways, making it a valuable compound for both research and therapeutic development.

Properties

IUPAC Name

(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVLJJQNUHRMR-PPLFBOPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Heterophyllin B and where is it found?

A1: this compound (HB) is a cyclic octapeptide primarily isolated from the traditional Chinese medicinal plant, Pseudostellaria heterophylla (commonly known as Radix Pseudostellariae or Tai Zi Shen). []

Q2: What is the chemical structure of this compound?

A2: this compound is composed of eight amino acids joined by peptide bonds in a cyclic structure. Its core peptide sequence is Ile-Phe-Gly-Gly-Leu-Pro-Pro-Pro. []

Q3: How does this compound exert its biological effects?

A3: Research indicates that this compound interacts with various signaling pathways, including the PI3K/Akt pathway, to modulate inflammation and oxidative stress. [] Additionally, it has been shown to influence neurite outgrowth and synaptic plasticity, contributing to its cognitive-enhancing effects. []

Q4: What are the potential therapeutic applications of this compound?

A4: Studies suggest potential applications of HB in several areas:

  • Type 2 Diabetes: It potentially inhibits dipeptidyl peptidase 4 (DPP4), an enzyme that degrades the incretin hormone GLP-1, thereby indirectly increasing insulin secretion. [] It also shows potential as a GLP-1 receptor agonist, directly stimulating insulin secretion. []
  • Inflammatory Diseases: HB exhibits anti-inflammatory properties, particularly by suppressing the production of inflammatory cytokines like IL-1β and IL-6. [, ]
  • Cognitive Impairment: It enhances cognitive function, potentially through promoting neurite outgrowth and synaptic plasticity in the hippocampus, a brain region crucial for memory. []
  • Esophageal Cancer: Studies have explored its potential in inhibiting the growth and invasion of esophageal cancer cells, potentially by targeting the PI3K/Akt/β-catenin signaling pathway. [, ]

Q5: Have any clinical trials been conducted with this compound?

A5: While preclinical studies have demonstrated promising results, no clinical trials have been conducted to date to evaluate the safety and efficacy of HB in humans.

Q6: How does the content of this compound vary in Pseudostellaria heterophylla?

A6: The content of HB varies significantly depending on several factors:

  • Geographic Origin: The highest concentrations have been reported in plants sourced from Jiangsu Province, followed by Anhui and Guizhou. []
  • Cultivation Method: Wild Pseudostellaria heterophylla generally exhibit higher HB content compared to cultivated varieties. []
  • Harvest Time: The content fluctuates throughout the growing season, with peaks observed in specific months like May and July. []
  • Germplasm: Different germplasms of Pseudostellaria heterophylla show variations in their HB content, highlighting the role of genetic factors. [, ]

Q7: Are there any analytical methods for quantifying this compound?

A7: Yes, several analytical techniques have been developed for quantifying HB, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying HB in plant extracts and biological samples. [, , , ]
  • Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): This method offers high sensitivity and selectivity for quantifying HB in complex matrices like plasma. []

Q8: Has the biosynthesis of this compound been investigated?

A8: Yes, recent research has shed light on the biosynthesis of HB in Pseudostellaria heterophylla. It is suggested to be ribosomally synthesized and post-translationally modified from a precursor peptide encoded by the prePhHB gene. [, ]

Q9: What are the future directions for this compound research?

A9: Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Exploring the relationship between HB's structure and its biological activity to design more potent and selective analogs. [, ]
  • Formulation Development: Developing stable and bioavailable formulations to facilitate its clinical translation. []

Q10: Are there any known safety concerns associated with this compound?

A10: While preclinical studies haven't reported significant toxicity, comprehensive toxicological evaluations are necessary to establish its safety profile. []

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